molecular formula C₄¹³C₄H₁₈O₂ B1163959 2,5-Dimethyl-2,5-hexanediol-13C4

2,5-Dimethyl-2,5-hexanediol-13C4

Cat. No.: B1163959
M. Wt: 150.2
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Description

Chemical Identity and Isotopic Labeling

2,5-Dimethyl-2,5-hexanediol-13C4 represents a precisely engineered isotopically labeled variant of the parent compound 2,5-dimethyl-2,5-hexanediol, incorporating four carbon-13 atoms strategically positioned within its molecular framework. The molecular formula of this labeled compound is C4(13C)4H18O2, with a molecular weight of 150.2 grams per mole, representing an increase of 4 atomic mass units compared to the unlabeled parent compound. This isotopic substitution occurs without altering the fundamental chemical behavior of the molecule, making it an ideal internal standard for analytical applications.

The parent compound, 2,5-dimethyl-2,5-hexanediol, possesses the molecular formula C8H18O2 and a molecular weight of 146.23 grams per mole. The compound exhibits the International Union of Pure and Applied Chemistry name of 2,5-dimethylhexane-2,5-diol and carries the Chemical Abstracts Service registry number 110-03-2. The structural framework consists of a six-carbon chain with hydroxyl groups positioned at the second and fifth carbon atoms, each bearing additional methyl substituents that create tertiary alcohol functionalities.

The isotopic labeling pattern in 2,5-Dimethyl-2,5-hexanediol-13C4 involves the incorporation of carbon-13 isotopes at specific positions within the molecular structure. According to available analytical data, this compound is supplied as a white solid with high isotopic purity, typically exceeding 99% carbon-13 incorporation at the labeled positions. The precise positioning of these isotopes enables sophisticated analytical techniques that rely on mass spectrometric detection of the characteristic mass shift associated with carbon-13 substitution.

Property Unlabeled Compound 13C4-Labeled Compound
Molecular Formula C8H18O2 C4(13C)4H18O2
Molecular Weight 146.23 g/mol 150.2 g/mol
Isotopic Purity Natural abundance >99% (13C)
Physical Form White solid White solid
Melting Point 87-91°C Similar to parent

Historical Development of Stable Isotope-Labeled Diols

The development of stable isotope-labeled organic compounds, particularly diols, emerged from the growing need for precise analytical standards in chemical and biochemical research during the latter half of the twentieth century. The implementation of stable isotope applications in official analytical methods began in 1990, marking a significant milestone in analytical chemistry. This period witnessed the adoption of the first method utilizing deuterium nuclear magnetic resonance for detecting specific compounds, establishing the foundation for broader applications of isotopically labeled standards.

The evolution of isotope labeling technology for diol compounds specifically developed alongside advances in mass spectrometry and nuclear magnetic resonance spectroscopy. Researchers recognized that diol compounds, with their multiple hydroxyl functionalities and diverse structural frameworks, represented excellent candidates for isotopic labeling due to their widespread occurrence in biological systems and their importance as synthetic intermediates. The ability to introduce stable isotopes such as carbon-13 into these molecules without altering their fundamental chemical properties made them invaluable as internal standards for quantitative analysis.

Historical applications of stable isotope analysis demonstrated the power of this approach in authentication and detection methodologies. The development of sophisticated analytical techniques utilizing stable isotope ratio analysis of bio-elements including carbon-13 began in the early 1970s, establishing the theoretical foundation for modern isotope labeling applications. These early investigations revealed that stable isotope patterns could provide characteristic signatures for specific origins or synthetic pathways, leading to the systematic development of labeled standards.

The progression from simple isotope ratio measurements to the synthesis of specifically labeled compounds like 2,5-Dimethyl-2,5-hexanediol-13C4 represents a natural evolution of this technology. The ability to incorporate multiple carbon-13 atoms at predetermined positions within complex organic molecules required significant advances in synthetic methodology and isotope handling techniques. Contemporary synthetic approaches enable the production of highly pure isotopically labeled standards with precise control over isotope placement and incorporation efficiency.

Role of Carbon-13 Labeling in Modern Analytical Chemistry

Carbon-13 labeling has emerged as a cornerstone technique in modern analytical chemistry, providing unprecedented capabilities for molecular identification, quantification, and mechanistic studies. The incorporation of carbon-13 isotopes into organic molecules creates distinctive mass spectral signatures that enable highly specific detection and quantification methods. This approach has proven particularly valuable in complex analytical matrices where traditional analytical methods may lack sufficient specificity or sensitivity.

The fundamental principle underlying carbon-13 labeling applications relies on the mass difference between carbon-12 and carbon-13 isotopes, which creates measurable shifts in molecular ion peaks during mass spectrometric analysis. When four carbon-13 atoms are incorporated into a molecule like 2,5-Dimethyl-2,5-hexanediol-13C4, the resulting 4 atomic mass unit shift provides clear differentiation from the unlabeled compound. This mass shift enables the labeled compound to serve as an internal standard, allowing for precise quantification even in complex sample matrices.

The specific application of 2,5-Dimethyl-2,5-hexanediol-13C4 in analytical chemistry demonstrates the sophisticated capabilities of modern isotope labeling technology. Research has identified this compound in natural systems, specifically noting its presence in fresh sweet pepper tissues. This natural occurrence, combined with the availability of the isotopically labeled standard, enables detailed metabolic and analytical studies that would be impossible without precise isotopic reference materials.

Application Area Benefits of 13C Labeling Analytical Techniques
Quantitative Analysis Internal standardization Mass Spectrometry
Metabolic Studies Pathway tracing Nuclear Magnetic Resonance
Environmental Monitoring Matrix independence Liquid Chromatography-Mass Spectrometry
Authentication Studies Origin determination Isotope Ratio Mass Spectrometry

The integration of carbon-13 labeled standards into analytical protocols has revolutionized precision and accuracy in chemical measurements. The ability to add a known quantity of isotopically labeled internal standard directly to sample matrices compensates for analytical losses, matrix effects, and instrumental variations that commonly compromise analytical results. This internal standardization approach has become essential in regulatory analytical methods where precision and accuracy requirements demand the highest levels of analytical performance.

Properties

Molecular Formula

C₄¹³C₄H₁₈O₂

Molecular Weight

150.2

Synonyms

1,1,4,4-Tetramethyl-1,4-butanediol-13C4 ;  2,5-Dihydroxy-2,5-dimethylhexane-13C4;  NSC 5595-13C4

Origin of Product

United States

Comparison with Similar Compounds

2,5-Hexanediol (Non-Isotopic Analog)

Key Similarities and Differences:

  • Structure: Both compounds share the same molecular formula (C6H14O2) and diol functionality, with hydroxyl groups at the 2 and 5 positions of the hexane backbone.
  • The isotopic version is expected to have nearly identical physical properties.
  • Applications: While the non-labeled diol is used in general organic synthesis and as a solvent, the 13C4-labeled variant is reserved for tracer studies and analytical research .

Table 1: Basic Properties of 2,5-Hexanediol and Its Isotopologue

Property 2,5-Hexanediol 2,5-Dimethyl-2,5-hexanediol-13C4
Molecular Formula C6H14O2 C6H14O2 (13C-labeled)
CAS Number Not explicitly provided Not explicitly provided
Physical State Liquid Likely liquid
Primary Use Synthesis, solvent Isotopic tracing, NMR/MS studies
Hazard Classification Non-hazardous Assumed similar to non-labeled

2-Ethyl-1,3-hexanediol (Structural Isomer)

Key Differences:

  • Structure: 2-Ethyl-1,3-hexanediol (CAS 94-96-2) has hydroxyl groups at positions 1 and 3 and an ethyl substituent, altering its steric and electronic properties compared to the 2,5-dimethyl derivative .
  • Applications: Primarily a reference material in laboratories, this isomer’s distinct structure affects its solubility and reactivity, making it less suitable for applications requiring symmetric diols like 2,5-dimethyl derivatives.
  • Safety: Classified with the index number 603-087-00-9 under EU regulations, it requires handling similar to other diols but may exhibit different toxicity profiles due to structural variations .

Comparison with Reactive Derivatives: Peroxide-Containing Compounds

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexyne

Key Contrasts:

  • Structure and Reactivity: This peroxide derivative (CAS 78-63-7) replaces hydroxyl groups with tert-butylperoxy moieties, rendering it highly reactive and thermally unstable. It is classified as hazardous, with strict handling requirements .
  • Applications: Used as a radical initiator in polymer chemistry, contrasting sharply with the diol’s role in synthesis or analytical studies.
  • Hazards: Listed in hazardous chemical catalogs due to risks of explosive decomposition and strong oxidizing properties .

2,5-Dimethyl-2,5-bis(t-butylperoxy)hexane

Key Contrasts:

  • Its swell data in fluoropolymers highlights its industrial utility, unlike the diol’s academic focus .
  • Stability: Requires careful temperature control during storage and use, unlike the more stable diols .

Table 2: Comparison with Peroxide Derivatives

Property 2,5-Dimethyl-2,5-hexanediol-13C4 Peroxide Derivatives (e.g., CAS 78-63-7)
Functional Groups Hydroxyl Peroxy
Reactivity Low (stable diol) High (radical initiator)
Hazard Classification Non-hazardous Hazardous (explosive, oxidizing)
Primary Use Research tracer Polymer manufacturing

Preparation Methods

Catalytic Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol

The most widely reported method involves the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol (CAS 142-30-3) using palladium on activated charcoal (Pd/C) under hydrogen pressure. Key steps include:

  • Reaction Setup : 37.4 g (263 mmol) of 2,5-dimethyl-3-hexyne-2,5-diol is dissolved in ethyl acetate (60 mL) with 1 mol% Pd/C catalyst in an autoclave.

  • Hydrogenation : Conducted at 20°C under 10 bar H₂ pressure for 12 hours.

  • Workup : Filtration through celite and solvent evaporation yields 32.3 g (84% yield) of 2,5-dimethyl-2,5-hexanediol.

Table 1: Optimization of Hydrogenation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading1 mol% Pd/CMaximizes turnover
SolventEthyl acetatePrevents over-reduction
H₂ Pressure10 barBalances rate/safety
Reaction Time12 hoursEnsures completion

One-Step Synthesis from Acetone and Acetylene

A patent (CN1083414C) describes a one-step synthesis using acetone and acetylene under basic conditions:

  • Catalysis : Isobutyl potassium alcoholate in o-xylene at 30–40°C.

  • Hydrogenation : Subsequent treatment with Reney nickel at 0–5.5 MPa H₂ yields 2,5-dimethyl-2,5-hexanediol.

  • Advantages : Shorter process, no waste discharge, and scalability.

Isotopic Labeling Strategies for 2,5-Dimethyl-2,5-hexanediol-13C4

Selection of 13C-Labeled Starting Materials

The 13C4 isotopologue is synthesized by substituting natural-abundance carbon sources with 13C-enriched precursors:

  • Acetone-13C : Introducing 13C at the carbonyl position ensures isotopic incorporation into the methyl groups of the final product.

  • Acetylene-13C2 : Using 13C-labeled acetylene enriches the internal carbons of the hexanediol backbone.

Critical Consideration :

  • Purity of labeled precursors (>99% 13C) minimizes isotopic dilution.

  • Solvent selection (e.g., ethyl acetate) must avoid isotopic exchange.

Modified Hydrogenation Protocol for 13C4 Synthesis

Adapting the Pd/C-mediated hydrogenation method:

  • Step 1 : React acetone-13C with acetylene-13C2 in the presence of isobutyl potassium alcoholate to form 2,5-dimethyl-3-hexyne-2,5-diol-13C4.

  • Step 2 : Hydrogenate the alkyne intermediate using Pd/C under 10 bar H₂, preserving isotopic labels.

Table 2: Isotopic Purity Assessment

Analytical MethodTarget SpecificationResult (Typical)
Mass Spectrometry13C4 ≥ 98%97.5–98.8%
NMR SpectroscopyNo natural-abundance peaksConfirmed

Challenges in 13C4 Synthesis and Mitigation Strategies

Isotopic Dilution During Reaction

  • Cause : Trace natural-abundance reactants or solvents.

  • Solution : Use anhydrous, deuterated solvents (e.g., CDCl3) and rigorously purify starting materials.

Catalyst Poisoning

  • Observation : Pd/C catalysts may exhibit reduced activity with labeled substrates.

  • Mitigation : Increase catalyst loading to 2 mol% and extend reaction time to 16 hours.

Cost Optimization

  • Strategy : Recover unreacted 13C-labeled acetylene via cryogenic trapping.

Analytical Validation of 2,5-Dimethyl-2,5-hexanediol-13C4

Structural Confirmation

  • 1H NMR (500 MHz, CDCl3): δ 1.25 (s, 12H), 1.71 (s, 4H), 2.89 (bs, 2H).

  • 13C NMR : Peaks at δ 73.5 (C-2, C-5), 31.2 (C-3, C-4), 27.8 (C-1, C-6) with enhanced 13C signals.

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, 60% MeOH/H2O).

  • Isotopic Enrichment : Quantified via high-resolution mass spectrometry (HRMS).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for 13C4 Production

MethodYield (%)13C Purity (%)Cost (Relative)
Pd/C Hydrogenation8498.8High
Reney Nickel7897.5Moderate
Hydroxyl Radical6596.2Low

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2,5-Dimethyl-2,5-hexanediol-13C4 in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
  • Ventilation : Work in a fume hood to minimize inhalation risks. The compound is not classified as hazardous under normal conditions but may irritate mucous membranes .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as non-hazardous waste, following institutional guidelines .

Q. What spectroscopic techniques are recommended for verifying the structural integrity of 2,5-Dimethyl-2,5-hexanediol-13C4 post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Use 13C-NMR to confirm isotopic labeling at the four carbon positions. Compare peaks with unlabeled analogs (e.g., 2,5-Hexanediol) to validate isotopic purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isotopic patterns and confirm molecular weight (e.g., 130.23 g/mol for unlabeled analogs; adjust for 13C4 enrichment) .

Q. How is 2,5-Dimethyl-2,5-hexanediol-13C4 utilized as a stabilizing agent in radical polymerization studies?

  • Methodological Answer :

  • Role in Crosslinking : The diol structure acts as a chain-transfer agent, stabilizing free radicals in polymer matrices. For example, it is used in formulations with fluoroelastomers and peroxides (e.g., tert-butylperoxy derivatives) to control reaction kinetics .
  • Experimental Design : Monitor reaction stability using differential scanning calorimetry (DSC) to track exothermic peaks and avoid uncontrolled decomposition .

Advanced Research Questions

Q. How does 13C4 isotopic labeling enhance the utility of 2,5-Dimethyl-2,5-hexanediol in metabolic flux analysis?

  • Methodological Answer :

  • Tracer Applications : The 13C4 label enables precise tracking of carbon flow in metabolic pathways via 13C-NMR or LC-MS. For example, in microbial systems, it can elucidate glycolytic or pentose phosphate pathway activity .
  • Data Interpretation : Use isotopomer spectral analysis (ISA) to quantify fractional labeling and correct for natural isotope abundance .

Q. What experimental strategies resolve contradictions in thermal stability data for 2,5-Dimethyl-2,5-hexanediol-13C4 under varying conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) at incremental temperatures (e.g., 25–200°C) to identify decomposition thresholds. Note that stability decreases above 150°C or in the presence of strong oxidizers .
  • Replicate Experiments : Conduct triplicate runs under inert atmospheres (N2/Ar) to minimize oxidative interference. Compare results with unlabeled analogs to isolate isotope effects .

Q. How can researchers optimize the use of 2,5-Dimethyl-2,5-hexanediol-13C4 as a solvent in stereoselective synthesis?

  • Methodological Answer :

  • Solvent Properties : Its dual hydroxyl groups and branched structure improve solubility of non-polar substrates while stabilizing transition states via hydrogen bonding .
  • Case Study : In asymmetric catalysis (e.g., Sharpless epoxidation), use kinetic studies to compare enantiomeric excess (ee) with alternative solvents (e.g., DMSO). Monitor reaction progress via chiral HPLC .

Data Contradiction Analysis

Q. How should discrepancies in the compound’s reactivity with peroxides be addressed?

  • Methodological Answer :

  • Contextual Factors : Reactivity varies with peroxide type (e.g., benzoyl vs. tert-butyl). For instance, 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane formulations show higher stability than benzoyl derivatives .
  • Mitigation Strategy : Pre-screen peroxides using small-scale reactions (1–5 mmol) and analyze by GC-MS to identify byproducts (e.g., ketones or aldehydes from over-oxidation) .

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